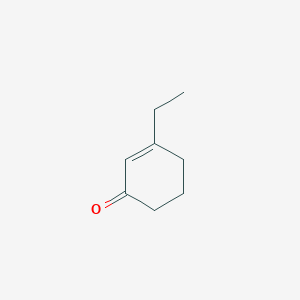

3-Ethylcyclohex-2-en-1-one

Descripción general

Descripción

3-Ethylcyclohex-2-en-1-one, also known as 3-ethylcyclopent-2-en-1-one or 3-ethylcyclopent-2-en-1-ol, is an alicyclic ketone and a member of the cyclohexane family. It is a colorless, volatile liquid with a faint odor and a boiling point of 109°C. This compound is a versatile compound used in a variety of chemical reactions, including synthesis, catalysis, and chromatography. It is also used in the manufacture of pharmaceuticals, polymers, and other products.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Synthesis of 2-Aminocyclohex-1-ene-1-carboxylic Esters : A green method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters has been developed using FeCl3/SiO2 nanoparticles, showcasing high yields and the use of an inexpensive, reusable catalyst (Kalhor & Safaei-Ghomi, 2015).

- Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of 3-ethylcyclohexanone using a Cu(I) salt/N-heterocyclic carbene–Ag complex, achieving a reversal of enantioselectivity by changing the substrate addition order (Matsumoto et al., 2016).

- Photocycloaddition Reactions : Research on photocycloaddition reactions of 2-acylcyclohex-2-enones showed selective reactions to produce diacylcyclobutene derivatives and benzopyranones (Ferrer & Margaretha, 2001).

Chemical Characterization and Modification

- Cyclohexenone Synthesis : The cyclocondensation of 3-aryl-1-(2-thienyl)prop-2-en-1-ones with ethyl acetoacetate led to the synthesis of valuable intermediates for heterocycles synthesis (Roman, 2004).

- Crystal Structure Studies : The synthesis of complex cyclohexyl structures was analyzed, providing insights into molecular arrangements and intermolecular hydrogen bonding patterns (Kavitha et al., 2006).

Applications in Organic Chemistry

- Catalytic Activity in Cyclohexene Oxidation : Novel iron(II) and cobalt(II) phthalocyanine complexes showed potential as catalysts for cyclohexene oxidation, revealingspecific product selectivity and effective use of various oxidants (Saka et al., 2013).

- Nickel-Catalyzed Cocyclization : A study on nickel-catalyzed intermolecular cocyclization involving ethyl cyclopropylideneacetate and various alkynes has provided insights into the synthesis of seven-membered carbocycles (Saito et al., 2007).

- Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides : The use of cis-1,2-cyclohexanediol as a ligand in a Cu-catalytic system was shown to be effective for the synthesis of a broad range of biologically important sulfides (Kabir et al., 2010).

Direcciones Futuras

Future research could focus on further elucidating the chemical properties and potential applications of 3-Ethylcyclohex-2-en-1-one. For instance, given the role of similar compounds as anti-aggregation pheromones in certain beetle species , this compound could potentially have applications in pest management strategies.

Propiedades

IUPAC Name |

3-ethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVPNKUEOFRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286058 | |

| Record name | 3-ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-34-2 | |

| Record name | NSC43635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

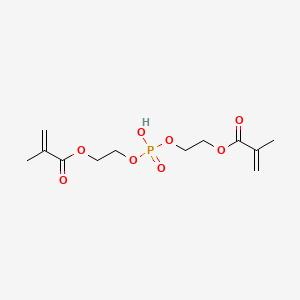

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)